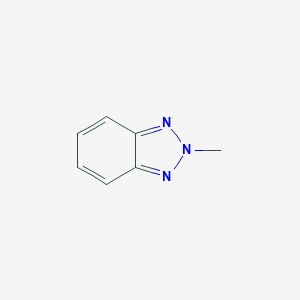

2-メチルベンゾトリアゾール

概要

説明

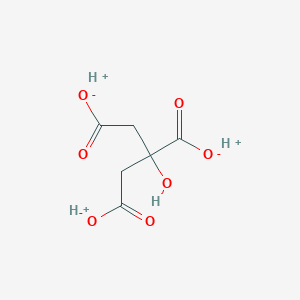

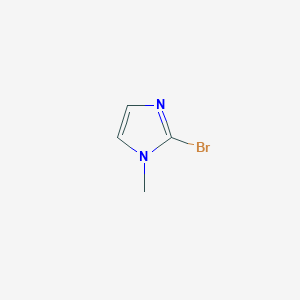

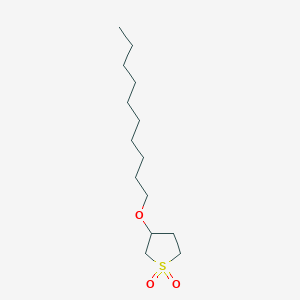

2-Methylbenzotriazole (2M-BT) is a heterocyclic aromatic compound with a wide range of applications in the fields of industrial chemistry, biochemistry, and medicine. It is a five-membered ring containing three nitrogen atoms and two methyl groups. It is a colorless solid at room temperature, with a melting point of 87-89°C. 2M-BT has a molecular weight of 171.22 g/mol and a molecular formula of C7H7N3.

科学的研究の応用

2-メチルベンゾトリアゾールの用途の包括的な分析

2-メチルベンゾトリアゾール(2-MBT)は、科学研究や産業において幅広い用途を持つ汎用性の高い化合物です。以下は、2-MBTの6つの独自の用途の詳細な分析であり、それぞれ専用のセクションがあります。

腐食防止: 2-MBTは、酸性および塩分環境におけるさまざまな金属の腐食を防ぐ能力で広く知られています。 特に銅、鉄、アルミニウム合金の保護に効果的で、航空機除氷液、自動車不凍液、金属ワックスなどの産業用途に適しています . この化合物は金属表面に保護層を形成し、腐食につながる電気化学的プロセスを抑制します。

環境残留性と処理: 利点にもかかわらず、2-MBTは、生分解性が悪く、残留性が高いことから、環境上の課題を提起しています。研究によると、従来の水処理施設では、この化合物の除去効率が低いことが示されています。 これは、長期的な環境への影響を軽減するために、特殊な処理方法の開発が必要であることを意味します .

医薬品用途: 2-MBTのようなベンゾトリアゾールは、薬理学的に重要な複素環式化合物の合成における重要な中間体として役立ちます。これらの化合物は、多くの薬物の骨格を形成し、幅広い生物学的活性を示しています。 2-MBTの汎用性により、創薬において重要な、多様な複素環骨格の構築が可能になります .

材料科学: 材料科学では、2-MBTは、強化された特性を持つ新規材料の開発に適用されています。ポリマーへの組み込みにより、熱安定性、機械的強度、耐薬品性が向上し、これは高度なエンジニアリング材料にとって望ましい特性です。

有機合成: 2-MBTは有機合成において貴重な試薬であり、複雑な分子の形成を促進します。これは合成補助剤として機能し、さまざまな有機基質の活性化と変換を可能にします。 これは、複雑な有機構造を正確に合成したい化学者にとって、最適なツールです .

Safety and Hazards

作用機序

Target of Action

2-Methylbenzotriazole, also known as 4(5)-Methylbenzotriazole or MeBT, is primarily used as a corrosion inhibitor . Its primary targets are various metals, including aluminum, copper, and iron . It effectively prevents the corrosion of these metals in acidic and saline aqueous solutions .

Mode of Action

The compound interacts with its targets (metals) by forming a protective layer on the metal surface, which prevents the corrosive effects of the environment . This interaction results in the prolongation of the lifespan of metal components in various industrial applications and consumer products .

Biochemical Pathways

This leads to its persistence in the environment, particularly in water supplies . The degradation products of 5-MeBT, an isomer of MeBT, include 2,5-dimethyl benzoxazole, BT, benzenamine, 2-methyl, and phenol, 2-methyl .

Pharmacokinetics

Due to its poor biodegradability and persistence in the environment, it can be inferred that the compound may have low bioavailability .

Result of Action

The primary result of 2-Methylbenzotriazole’s action is the prevention of metal corrosion . This leads to an extension of the lifespan of metal components in various applications, ranging from industrial machinery to consumer products .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of 2-Methylbenzotriazole. The compound is particularly effective in acidic and saline aqueous solutions . Its persistence in the environment, particularly in water supplies, is a concern due to its poor biodegradability . Concentrations as high as 100 mg/L have been observed near high volume airports due to aircraft deicing operations .

生化学分析

Biochemical Properties

It is known that benzotriazole derivatives can interact with various enzymes, proteins, and other biomolecules . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .

Cellular Effects

Benzotriazole derivatives have shown a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These effects suggest that 2-Methylbenzotriazole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzotriazole derivatives have been shown to bind with enzymes and receptors in biological systems, potentially influencing enzyme activity and gene expression . The proposed mechanism for microbial toxicity is attributed to two prominent mechanisms: the uncoupling of oxidative phosphorylation, and toxicity to membrane-bound enzymes involved in respiration .

Temporal Effects in Laboratory Settings

It is known that benzotriazole derivatives are persistent in the environment, suggesting potential long-term effects on cellular function .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 2-Methylbenzotriazole in animal models. Benzotriazole-based PTP1B inhibitor showed remarkable antihyperglycemic effects in animal models, along with an improved oral bioavailability .

Metabolic Pathways

Benzotriazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzotriazole derivatives are known to be widely used compounds that effectively prevent the corrosion of many metals in acidic and saline aqueous solutions .

Subcellular Localization

It is known that benzotriazole derivatives can interact with various enzymes and receptors in biological systems .

特性

IUPAC Name |

2-methylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-10-8-6-4-2-3-5-7(6)9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWORFEDVDWBHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168031 | |

| Record name | 2H-Benzotriazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16584-00-2 | |

| Record name | 2H-Benzotriazole, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016584002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzotriazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLBENZOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVC67ET4QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 2-Methylbenzotriazole?

A1: 2-Methylbenzotriazole (2MeBzTr) is an aromatic heterocyclic compound. While its molecular formula is C₇H₇N₃, providing information about the constituent atoms, its structural characterization extends beyond this basic information. [] Researchers have employed techniques like X-ray crystallography to determine the spatial arrangement of atoms within the molecule, revealing details about bond lengths and angles. [] Additionally, spectroscopic data, including nuclear magnetic resonance (NMR) [] and photoelectron spectroscopy [, ], has been crucial in understanding the electronic structure and properties of 2MeBzTr.

Q2: How does the structure of 2-Methylbenzotriazole influence its reactivity?

A2: The reactivity of 2MeBzTr is significantly influenced by the presence of the methyl group at the 2-position. For instance, lithiation of 2-alkylbenzotriazoles, including 2MeBzTr, leads to unusual reactivity, resulting in the formation of coupling products and compounds derived from multiple molecules of the starting material. [] This behavior distinguishes it from other benzotriazoles and highlights the impact of structural modifications on its chemical behavior.

Q3: Can 2-Methylbenzotriazole exist in different isomeric forms?

A3: Yes, 2-Methylbenzotriazole can exist as two tautomers, specifically 1H-2-methylbenzotriazole and 2H-2-methylbenzotriazole. [] While these tautomers differ in the position of the hydrogen atom on the triazole ring, studies have shown that the 1H tautomer is significantly more stable. [] This preference for the 1H tautomer has been attributed to factors such as aromaticity and electronic interactions within the molecule.

Q4: Are there any studies on the metal complexes of 2-Methylbenzotriazole?

A4: Yes, researchers have investigated the coordination chemistry of 2MeBzTr with transition metals. [] Studies have shown that 2MeBzTr can act as a ligand, forming complexes with metals such as copper, zinc, silver, and cobalt. [] These metal complexes have exhibited notable herbicidal and antimicrobial activities, highlighting the potential of 2MeBzTr and its derivatives in various applications.

Q5: Has the synthesis of 2-Methylbenzotriazole derivatives been explored?

A5: Yes, the synthesis of 2MeBzTr derivatives has been explored, focusing on modifying its structure to investigate the impact on reactivity and properties. For instance, researchers have synthesized 4-aminoethylene derivatives of 2MeBzTr through a multi-step process involving methylation, hydrogenation, and nucleophilic substitution reactions. [, ] These derivatives could serve as precursors for further chemical transformations and offer insights into structure-activity relationships.

Q6: Are there any known applications of 2-Methylbenzotriazole and its derivatives?

A6: 2MeBzTr and its derivatives have shown potential in various applications. For instance, metal complexes of 2MeBzTr have displayed herbicidal capacity against both monocotyledons and dicotyledons. [] Furthermore, some of these metal complexes have also exhibited promising antimicrobial activity. [] These findings suggest that 2MeBzTr derivatives could be valuable lead compounds for developing novel agrochemicals and antimicrobial agents.

Q7: Have there been any studies on the polymorphism of compounds related to 2-Methylbenzotriazole?

A7: While there haven't been studies specifically focusing on the polymorphism of 2MeBzTr, a study investigated the polymorphism of N-salicylidene-4-amino-2-methylbenzotriazole (1), a derivative of 2-methylbenzotriazole. [] The researchers identified three polymorphs of this compound, each exhibiting distinct fluorescent properties attributed to variations in molecular conformation and packing within the crystal lattice. [] This finding highlights the significant impact of solid-state structure on the photophysical properties of 2MeBzTr derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)

![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)

![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)

![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)